molecular formula C18H17ClN2O5 B11501517 Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate

Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate

Cat. No.: B11501517
M. Wt: 376.8 g/mol
InChI Key: XYMIBDOKOAZSJV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a formamido group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate typically involves the esterification of 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate can undergo various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromophenyl)-3-[(4-nitrophenyl)formamido]propanoate
  • Ethyl 3-(2-chlorophenyl)-3-[(4-aminophenyl)formamido]propanoate
  • Ethyl 3-(2-chlorophenyl)-3-[(4-methylphenyl)formamido]propanoate

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate is unique due to the specific combination of functional groups it possesses. The presence of both chlorophenyl and nitrophenyl groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H17ClN2O5

Molecular Weight

376.8 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]propanoate

InChI

InChI=1S/C18H17ClN2O5/c1-2-26-17(22)11-16(14-5-3-4-6-15(14)19)20-18(23)12-7-9-13(10-8-12)21(24)25/h3-10,16H,2,11H2,1H3,(H,20,23)

InChI Key

XYMIBDOKOAZSJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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